molecular formula C24H22N4O3 B11010457 N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-N'-(1,3-benzodioxol-5-ylmethyl)urea

N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-N'-(1,3-benzodioxol-5-ylmethyl)urea

Cat. No.: B11010457
M. Wt: 414.5 g/mol
InChI Key: UXBSURLDZZBLQF-FQEVSTJZSA-N
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Description

N-[(1S)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-N’-(1,3-BENZODIOXOL-5-YLMETHYL)UREA is a complex organic compound that features a benzimidazole moiety, a phenylethyl group, and a benzodioxole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-N’-(1,3-BENZODIOXOL-5-YLMETHYL)UREA typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(1S)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-N’-(1,3-BENZODIOXOL-5-YLMETHYL)UREA can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions include N-oxides, reduced derivatives, and substituted benzimidazole compounds .

Mechanism of Action

The mechanism of action of N-[(1S)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-N’-(1,3-BENZODIOXOL-5-YLMETHYL)UREA involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to enzymes and receptors, inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .

Properties

Molecular Formula

C24H22N4O3

Molecular Weight

414.5 g/mol

IUPAC Name

1-[(1S)-1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3-(1,3-benzodioxol-5-ylmethyl)urea

InChI

InChI=1S/C24H22N4O3/c29-24(25-14-17-10-11-21-22(13-17)31-15-30-21)28-20(12-16-6-2-1-3-7-16)23-26-18-8-4-5-9-19(18)27-23/h1-11,13,20H,12,14-15H2,(H,26,27)(H2,25,28,29)/t20-/m0/s1

InChI Key

UXBSURLDZZBLQF-FQEVSTJZSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)N[C@@H](CC3=CC=CC=C3)C4=NC5=CC=CC=C5N4

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)NC(CC3=CC=CC=C3)C4=NC5=CC=CC=C5N4

Origin of Product

United States

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